molecular formula C7H14N2 B2995092 5-Methyl-5-azaspiro[2.4]heptan-7-amine CAS No. 1368128-52-2

5-Methyl-5-azaspiro[2.4]heptan-7-amine

Cat. No. B2995092
CAS RN: 1368128-52-2
M. Wt: 126.203
InChI Key: RFQQWGSIKZRCLS-UHFFFAOYSA-N
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Description

5-Methyl-5-azaspiro[2.4]heptan-7-amine is a chemical compound that has been used as a core scaffold in the design of selective inhibitors . It has been combined with other compounds such as 7-deazapurine (from tofacitinib) to create new compounds with specific inhibitory properties .


Synthesis Analysis

The synthesis of compounds involving 5-Methyl-5-azaspiro[2.4]heptan-7-amine has been reported in various studies . For instance, one study identified a compound as a JAK1 selective inhibitor using 5-Methyl-5-azaspiro[2.4]heptan-7-amine as a core scaffold . The structural design was based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro[2.4]heptan-7-amine .


Molecular Structure Analysis

The molecular structure of 5-Methyl-5-azaspiro[2.4]heptan-7-amine is based on a core scaffold of N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine . This core scaffold has been used to design and synthesize new compounds with specific properties .


Chemical Reactions Analysis

The chemical reactions involving 5-Methyl-5-azaspiro[2.4]heptan-7-amine are primarily related to its use as a core scaffold in the synthesis of new compounds . For example, it has been combined with 7-deazapurine from tofacitinib to create a compound that acts as a JAK1 selective inhibitor .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Methyl-5-azaspiro[2.4]heptan-7-amine can vary depending on its specific form and the compounds it is combined with. For instance, one form of the compound has a predicted boiling point of 175.9±8.0 °C and a predicted density of 1.05±0.1 g/cm3 .

Scientific Research Applications

Medicinal Chemistry: JAK1 Selective Inhibitor Development

5-Methyl-5-azaspiro[2.4]heptan-7-amine: has been identified as a core scaffold in the development of selective inhibitors for Janus kinase 1 (JAK1), which are important in the treatment of autoimmune diseases . The compound’s structure allows for the creation of derivatives that exhibit high selectivity and potency against JAK1, making it a valuable asset in drug discovery and development.

Organic Synthesis: Spirocyclic Compound Formation

The spirocyclic structure of 5-Methyl-5-azaspiro[2.4]heptan-7-amine is significant in organic synthesis. It can be used to create complex spirocyclic compounds, which are prevalent in natural products and pharmaceuticals. These compounds often exhibit unique biological activities and are a focus of synthetic organic chemistry research .

Analytical Chemistry: Chromatography and Spectroscopy

Due to its unique chemical properties, 5-Methyl-5-azaspiro[2.4]heptan-7-amine can be used as a standard or reference compound in various analytical techniques such as NMR, HPLC, LC-MS, and UPLC. Its well-defined structure aids in the calibration and validation of analytical methods .

Chemical Biology: Enzyme Inhibition Studies

The compound’s structure allows it to interact with various enzymes, making it a useful tool in studying enzyme inhibition. This has implications for understanding disease mechanisms and developing new therapeutic strategies .

Material Science: Organic Electronic Materials

Spirocyclic amines like 5-Methyl-5-azaspiro[2.4]heptan-7-amine are being explored for their potential use in organic electronic materials. Their rigid structures can contribute to the stability and performance of organic semiconductors .

Pharmacokinetics: ADME Profiling

5-Methyl-5-azaspiro[2.4]heptan-7-amine: has been used in pharmacokinetic studies to optimize lead compounds. Its properties can influence absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for drug development .

Mechanism of Action

The mechanism of action of compounds involving 5-Methyl-5-azaspiro[2.4]heptan-7-amine is typically related to their inhibitory properties. For instance, a compound synthesized using 5-Methyl-5-azaspiro[2.4]heptan-7-amine as a core scaffold was found to act as a JAK1 selective inhibitor .

Future Directions

The future directions for research involving 5-Methyl-5-azaspiro[2.4]heptan-7-amine are likely to involve further exploration of its potential uses in the design and synthesis of new compounds with specific properties . This could include the development of new selective inhibitors or other types of compounds with potential applications in various fields.

properties

IUPAC Name

5-methyl-5-azaspiro[2.4]heptan-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-9-4-6(8)7(5-9)2-3-7/h6H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQQWGSIKZRCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2(C1)CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1368128-52-2
Record name 5-methyl-5-azaspiro[2.4]heptan-7-amine
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